molecular formula C24H20N2O3 B121123 N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide CAS No. 102754-41-6

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide

Cat. No.: B121123
CAS No.: 102754-41-6
M. Wt: 384.4 g/mol
InChI Key: SNEFRISDFLQEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and benzyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and inhibiting the growth of pathogens .

Comparison with Similar Compounds

N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-23(24(28)26-14-17-7-3-1-4-8-17)21-15-25-22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15,25H,14,16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEFRISDFLQEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.